molecular formula C10H13NO B13052047 (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13052047
M. Wt: 163.22 g/mol
InChI Key: XINZTDZMZANOCF-UHFFFAOYSA-N
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Description

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral organic compound featuring the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry. This core framework is recognized as an integral part of a vast range of biologically active compounds and natural products, which exhibit diverse pharmacological properties such as anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal activities . The 3-aminobenzofuran subunit is a significant pharmacophore, enhancing the biological profile of derivatives and making them a prominent subject in the development of novel therapeutic agents . The specific (S)-enantiomer provided offers a defined stereocenter, which is critical for research into stereospecific biological interactions and the development of enantioselective synthetic pathways . Researchers value this chiral amine as a key synthetic intermediate for constructing complex organic molecules and exploring structure-activity relationships (SAR) in drug discovery programs . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3

InChI Key

XINZTDZMZANOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(COC2=C(C=C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves the reaction of benzofuran with methylating agents . Another approach includes dissolving p-toluene in an excess of aluminum chloride solution, followed by the addition of methyl ketone dissolved in ethanol. The mixture is then boiled and stirred to facilitate the reaction, and the resulting product is acidified to precipitate 2,3-dihydrobenzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Receptor Antagonism
Recent studies have highlighted the compound as a potent antagonist for various receptors, including the α2A adrenergic receptor and the 5-HT7 serotonin receptor. In vitro pharmacological evaluations demonstrated that it exhibits moderate-to-high selectivity over α1-adrenoceptor subtypes, making it a candidate for further exploration in treating conditions such as anxiety and depression .

1.2 Antidepressant Activity
The compound's interaction with serotonin receptors suggests potential antidepressant properties. Its ability to modulate neurotransmitter systems positions it as a promising lead in the development of new antidepressant therapies .

Synthetic Methodologies

2.1 Transition Metal-Catalyzed Synthesis
The synthesis of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through various transition metal-catalyzed reactions. Notably, recent advancements involve the use of dirhodium carboxylate catalysts to facilitate the construction of dihydrobenzofuran derivatives with high stereoselectivity . This methodology allows for the efficient generation of complex structures that can be further modified for enhanced biological activity.

2.2 Asymmetric Synthesis
Asymmetric synthesis techniques have been employed to produce enantiomerically enriched forms of the compound. For instance, specific reaction conditions have yielded products with up to 99% enantiomeric excess, which is crucial for evaluating the pharmacological efficacy of different stereoisomers .

Biological Evaluations

3.1 Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the core structure influence biological activity. Variations in substituents on the amine core have shown significant impacts on receptor affinity and selectivity . This knowledge aids in the rational design of new derivatives with improved pharmacokinetic profiles.

3.2 Case Studies
Several case studies illustrate the compound's effectiveness:

  • A study demonstrated that specific derivatives exhibited IC50 values below 10 μM against targeted receptors, indicating strong biological activity .
  • Another investigation into its binding affinity revealed promising results for both α2A adrenergic and 5-HT7 receptors, reinforcing its potential as a therapeutic agent .
CompoundReceptor TargetIC50 (μM)Affinity Type
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amineα2A Adrenergic Receptor<10High
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine5-HT7 Serotonin Receptor<10Moderate

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

The dihydrobenzofuran-3-amine scaffold allows for diverse substitutions, influencing physicochemical properties and applications. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons
Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Features References
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine 1213667-36-7 C₁₀H₁₃NO 163.22 4-Me, 7-Me Chiral center (S-configuration); moderate lipophilicity
(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride 2177263-68-0 C₉H₁₂ClNO 185.65 6-Me R-enantiomer; hydrochloride salt enhances solubility
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine 1213519-46-0 C₈H₈FNO 153.16 4-F Increased electronegativity; potential for bioactivity modulation
5-Methoxy-2,3-dihydrobenzofuran-3-amine A833007 C₉H₁₁NO₂ 165.19 5-OMe Methoxy group improves solubility; used in medicinal chemistry
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride N/A C₈H₉Cl₂NO 190.06 7-Cl Halogenated derivative; enhanced stability in acidic conditions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid N/A C₁₁H₁₂O₃ 192.21 3,3-diMe, 7-COOH Carboxylic acid substituent enables conjugation reactions

Impact of Halogenation

Halogen atoms (F, Cl, Br) significantly alter electronic and steric properties:

  • Chlorine: The (S)-7-chloro derivative (C₈H₉Cl₂NO) shows increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
  • Bromo-Fluoro Combinations : Compounds like (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1934470-94-6) introduce steric bulk, affecting binding affinity in chiral environments .

Enantiomeric Differences

The (S)- and (R)-configurations of dihydrobenzofuran-3-amine derivatives lead to distinct biological interactions:

  • (S)-4,7-Dimethyl vs. (R)-6-Methyl : The S-enantiomer may exhibit preferential binding to specific protein pockets due to spatial arrangement, while the R-enantiomer’s hydrochloride salt is more water-soluble .

Structural Analogues Beyond Benzofurans

  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2): This benzodioxepin derivative (C₉H₁₁NO₂, MW: 165.18 g/mol) shares a fused oxygen-containing ring but lacks the benzofuran core. Its melting point (81–82°C) suggests higher crystallinity compared to benzofurans .

Biological Activity

(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a compound of significant interest within pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound has a molecular formula of C₁₀H₁₃NO and a molecular weight of approximately 163.22 g/mol. Its structure features a benzofuran core with two methyl groups at the 4 and 7 positions and an amine group at the 3 position. This arrangement is crucial for its biological properties as it allows for diverse interactions with biological targets.

Pharmacological Properties

Research indicates that (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine exhibits several pharmacological activities:

  • Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter receptors. It may act as an antagonist at the α2A adrenergic receptor and the 5-HT7 serotonin receptor, both of which are implicated in mood regulation and cognitive functions .
  • Antimicrobial Activity : Preliminary studies suggest that compounds in the benzofuran class, including (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine, may possess antimicrobial properties, making them candidates for further development in treating infections .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been noted. This is attributed to its interaction with specific enzymes involved in cell survival pathways.

The biological activity of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be attributed to several mechanisms:

  • Receptor Interaction : Molecular docking studies indicate that this compound has a high binding affinity for various receptors involved in neuropharmacology. The binding affinity is critical for its potential use in treating psychiatric disorders .
  • Enzyme Inhibition : The presence of the amine group allows for nucleophilic interactions with enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

Comparative Analysis

To better understand the uniqueness of (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine among related compounds, a comparison table is provided below:

Compound NameStructure FeaturesBiological Activity
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amineMethyl groups at different positionsAntibacterial
(S)-2-Amino-3-(benzofuran-3-yl)propanoic acidAmino acid derivativeNeuroprotective
4-MethoxybenzofuranMethoxy substitutionAntioxidant
(S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine Specific methylation patternPotentially anticancer

This table illustrates that while there are several benzofuran derivatives with notable biological activities, (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine stands out due to its specific structural characteristics and potential therapeutic applications.

Case Studies

  • Neuropharmacological Studies : A study examined the effects of various benzofuran derivatives on α2A adrenergic receptors and 5-HT7 receptors. It was found that (S)-4,7-Dimethyl-2,3-dihydrobenzofuran-3-amine exhibited moderate-to-high selectivity over other receptor subtypes .
  • Anticancer Research : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways . Further research is necessary to elucidate the specific signaling pathways involved.

Q & A

Q. What advanced purification techniques improve yield of the (S)-enantiomer in large-scale synthesis?

  • Methodological Answer : Simulated moving bed (SMB) chromatography enhances enantiomeric separation efficiency. Alternatively, asymmetric hydrogenation with Ru-BINAP catalysts achieves >99% ee. Process analytical technology (PAT) monitors real-time purity during synthesis .

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